molecular formula C13H17NO4S B14542041 Ethyl 5-ethyl-2-(3-oxobutanoylamino)thiophene-3-carboxylate CAS No. 61755-82-6

Ethyl 5-ethyl-2-(3-oxobutanoylamino)thiophene-3-carboxylate

Cat. No.: B14542041
CAS No.: 61755-82-6
M. Wt: 283.35 g/mol
InChI Key: RKVDCXKWDCZCAR-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-2-(3-oxobutanoylamino)thiophene-3-carboxylate is a thiophene derivative, a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including Ethyl 5-ethyl-2-(3-oxobutanoylamino)thiophene-3-carboxylate, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring. Industrial production methods often utilize these reactions on a larger scale, optimizing reaction conditions for higher yields and purity .

Chemical Reactions Analysis

Ethyl 5-ethyl-2-(3-oxobutanoylamino)thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or thioethers .

Mechanism of Action

The mechanism of action of Ethyl 5-ethyl-2-(3-oxobutanoylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act by modulating enzyme activity, binding to receptors, or interfering with cellular processes . The exact mechanism depends on the specific biological activity being studied. For example, as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Properties

CAS No.

61755-82-6

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

ethyl 5-ethyl-2-(3-oxobutanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C13H17NO4S/c1-4-9-7-10(13(17)18-5-2)12(19-9)14-11(16)6-8(3)15/h7H,4-6H2,1-3H3,(H,14,16)

InChI Key

RKVDCXKWDCZCAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC(=O)C)C(=O)OCC

Origin of Product

United States

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